

Glimy (Imeglimin) for Studies on Insulin Resistance: Application Notes and Protocols

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Compound of Interest

Compound Name: Glimy

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Introduction

Imeglimin, the first in a new class of oral antihyperglycemic agents known as the "glimins," presents a promising therapeutic and research tool for addressing type 2 diabetes and insulin resistance.[1][2] Its unique mechanism of action, which targets mitochondrial bioenergetics, distinguishes it from other diabetes treatments.[3][4] Imeglimin has demonstrated efficacy in improving glycemic control by enhancing insulin secretion and improving insulin sensitivity in peripheral tissues.[5][6] These application notes provide a comprehensive overview of Imeglimin's utility in preclinical research on insulin resistance, detailing its mechanism of action and providing protocols for key experimental assays.

Mechanism of Action

Imeglimin's multifaceted mechanism of action centers on improving mitochondrial function, which is often impaired in type 2 diabetes.[3][7] This leads to a cascade of beneficial effects on glucose homeostasis:

- **Enhanced Mitochondrial Function:** Imeglimin improves mitochondrial bioenergetics, leading to more efficient ATP production.[1][3] It has been shown to rebalance respiratory chain activity by partially inhibiting Complex I and restoring the activity of Complex III.[8][9][10] This action reduces the production of reactive oxygen species (ROS), mitigating oxidative stress,

and prevents the opening of the mitochondrial permeability transition pore, which is implicated in cell death.[8][10]

- **Improved Insulin Secretion:** Imeglimin amplifies glucose-stimulated insulin secretion (GSIS) from pancreatic β -cells.[5][11][12] This effect is glucose-dependent, reducing the risk of hypoglycemia.[3] The mechanism involves an increase in the cellular NAD⁺ pool, which has been linked to enhanced calcium mobilization and insulin secretion.[6][10]
- **Enhanced Insulin Sensitivity:** Imeglimin improves insulin sensitivity in key metabolic tissues like the liver and skeletal muscle.[5][8] It promotes insulin signal transduction by increasing the phosphorylation of Akt (protein kinase B).[5][8] In animal models, Imeglimin has been shown to increase glucose uptake in skeletal muscle.[8][10]
- **Reduced Hepatic Glucose Production:** Imeglimin helps to decrease hepatic glucose production, further contributing to lower blood glucose levels.[8][11]
- **Protection of Pancreatic β -cells:** Studies have shown that Imeglimin can preserve β -cell mass by inhibiting apoptosis.[11][13][14] This protective effect is linked to the modulation of endoplasmic reticulum (ER) stress and the preservation of mitochondrial integrity.[11][13]

Data Presentation

In Vivo Efficacy of Imeglimin in Animal Models of Insulin Resistance

Parameter	Animal Model	Treatment Details	Results	Reference(s)
Glucose Tolerance	High-Fat, High-Sucrose Diet (HFHSD) Mice	6-week treatment	Restored normal glucose tolerance	[8]
Insulin Sensitivity	High-Fat, High-Sucrose Diet (HFHSD) Mice	6-week treatment	Improved insulin sensitivity	[8]
Insulin-Stimulated Akt Phosphorylation	High-Fat, High-Sucrose Diet (HFHSD) Mice	6-week treatment	Increased by 157% in liver and 198% in muscle	[8]
Glucose-Stimulated Insulin Secretion (GSIS)	Zucker Diabetic Fatty (ZDF) Rats	5 weeks, 150 mg/kg twice daily	Significantly improved GSIS	[15]
Fasting Plasma Glucose	Type 2 Diabetic Patients	18 weeks, 1500 mg twice daily	Decreased by 1.22 mmol/L	[16]
HbA1c	Type 2 Diabetic Patients	18 weeks, 1500 mg twice daily	Reduced by 0.62%	[16]
Insulin Response to Glucose	Type 2 Diabetic Patients	7 days, 1500 mg twice daily	Increased by 112%	[17]
First-Phase Insulin Secretion Rate	Type 2 Diabetic Patients	7 days, 1500 mg twice daily	Increased by 110%	[17]
Second-Phase Insulin Secretion Rate	Type 2 Diabetic Patients	7 days, 1500 mg twice daily	Increased by 30%	[17]
β -cell Glucose Sensitivity	Type 2 Diabetic Patients	7 days, 1500 mg twice daily	Improved by 36%	[17]

Experimental Protocols

In Vivo Assessment of Insulin Sensitivity: Intraperitoneal Insulin Tolerance Test (IPITT)

This protocol is designed to assess peripheral insulin sensitivity in a mouse model of diet-induced insulin resistance treated with Imeglimin.

Materials:

- Imeglimin
- Vehicle control (e.g., 0.5% methylcellulose)
- Insulin (0.75 U/kg)
- Handheld glucometer and glucose test strips
- Mice (e.g., C57BL/6J on a high-fat diet)

Procedure:

- House mice under controlled temperature and a 12-hour light/dark cycle with ad libitum access to food and water.
- Treat mice with Imeglimin (e.g., 150 mg/kg, twice daily by oral gavage) or vehicle for a predetermined period (e.g., 6 weeks).[\[15\]](#)
- Fast the mice for 6 hours before the test.
- Measure baseline blood glucose from a tail snip (Time 0).
- Administer insulin (0.75 U/kg) via intraperitoneal (IP) injection.[\[8\]](#)
- Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.[\[8\]](#)
- Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group to determine insulin sensitivity. A lower AUC indicates greater insulin sensitivity.

In Vitro Analysis of Insulin Signaling: Western Blot for Akt Phosphorylation

This protocol details the analysis of insulin-stimulated Akt phosphorylation in liver and skeletal muscle tissue from treated mice.

Materials:

- Liver and skeletal muscle tissue from Imeglimin- and vehicle-treated mice
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Homogenize frozen liver and skeletal muscle tissues in lysis buffer.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.

- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of insulin-stimulated signaling.

Assessment of Mitochondrial Respiration: Extracellular Flux Analysis

This protocol describes the use of an extracellular flux analyzer to measure the effect of Imeglimin on mitochondrial oxygen consumption rate (OCR) in hepatocytes.

Materials:

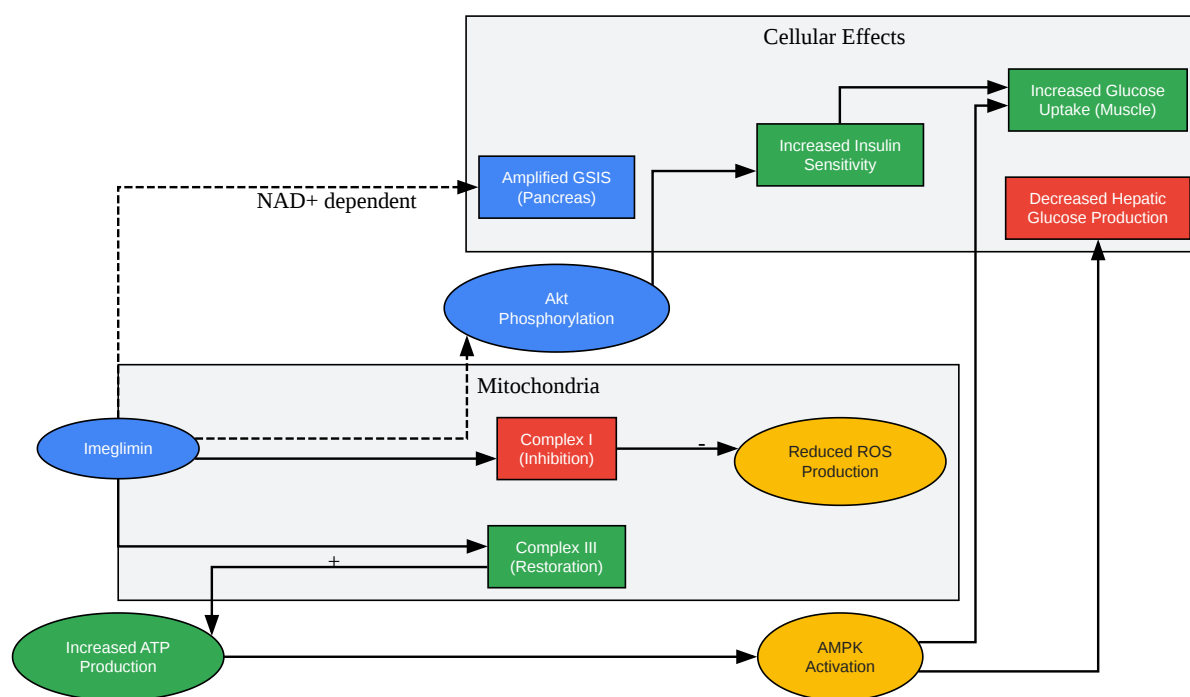
- HepG2 cells or primary hepatocytes
- Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
- Assay medium
- Imeglimin
- Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

- Seed HepG2 cells or primary hepatocytes in a Seahorse XF cell culture microplate.

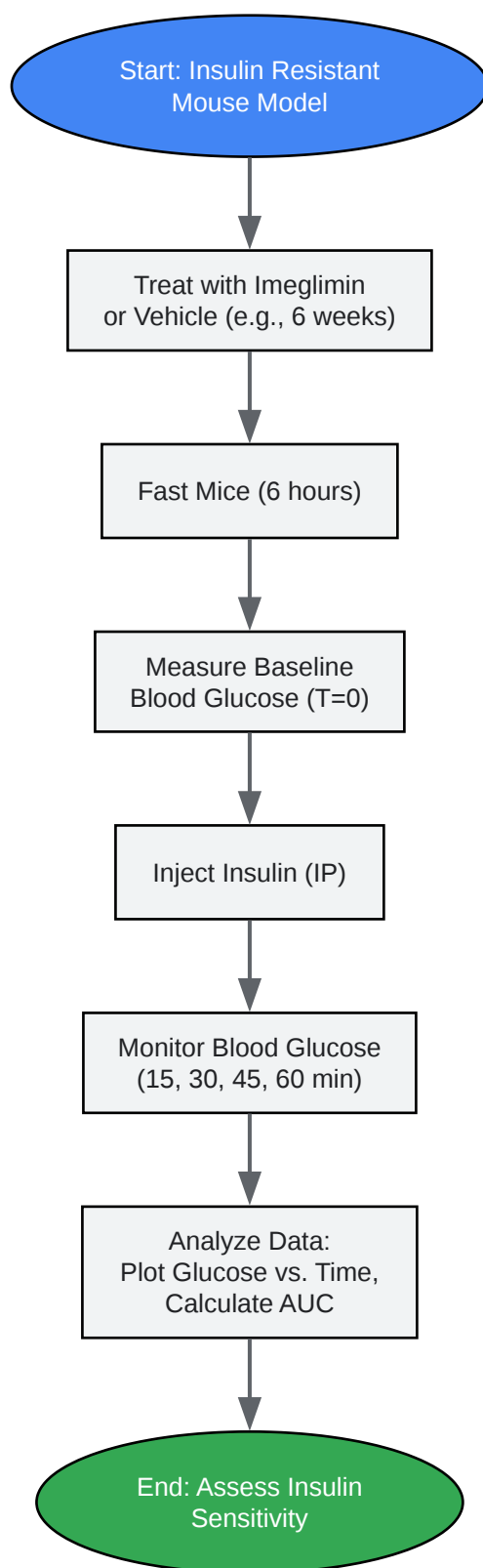
- Allow cells to adhere and grow to the desired confluency.
- On the day of the assay, replace the culture medium with assay medium and incubate in a non-CO2 incubator for 1 hour.
- Treat cells with different concentrations of Imeglimin.[18]
- Load the sensor cartridge with mitochondrial stress test reagents.
- Place the cell culture microplate in the extracellular flux analyzer and initiate the assay.
- Measure the basal OCR, followed by sequential injections of oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and rotenone/antimycin A (to inhibit Complex I and III) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[18]

Visualizations



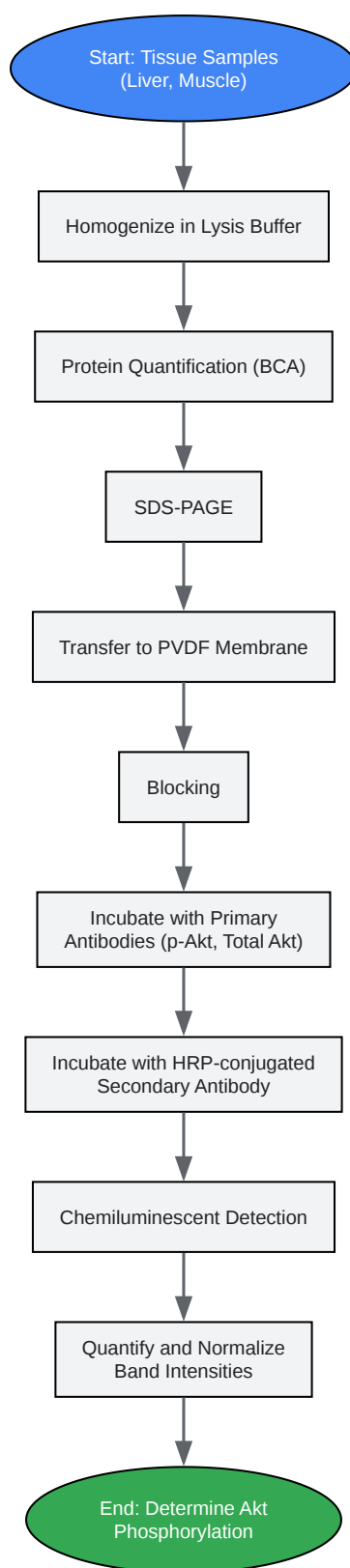
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Caption: Imeglimin's mechanism of action on insulin resistance.



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Caption: Experimental workflow for an Insulin Tolerance Test.



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Caption: Workflow for Western Blot analysis of Akt phosphorylation.

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